6-Pyridin-2-ylpyridazin-3-ol

Description

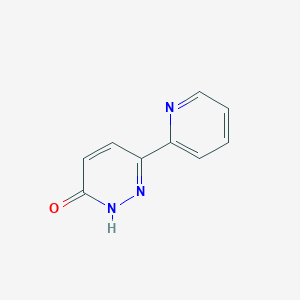

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCLFSUBVBCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407210 | |

| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66317-38-2 | |

| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-2-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Pyridin-2-ylpyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Pyridin-2-ylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] This document details a robust synthetic protocol, in-depth characterization methodologies, and a discussion of the critical chemical principles underpinning these processes. Particular attention is given to the tautomeric nature of the title compound, a key feature influencing its chemical behavior and potential biological interactions.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including cardiovascular,[3] anti-inflammatory, analgesic,[3] anticancer,[3] and antimicrobial properties.[4] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This compound, incorporating a pyridine ring, presents a unique scaffold for the development of novel therapeutic agents.

A crucial aspect of pyridazin-3-ol systems is their existence in a tautomeric equilibrium with the corresponding pyridazin-3(2H)-one form. This dynamic equilibrium between the enol (-ol) and keto (-one) forms can significantly influence the molecule's reactivity, polarity, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the cyclocondensation of a suitable γ-keto acid with hydrazine, followed by a subsequent transformation. A common and versatile method for the formation of the pyridazinone ring involves the reaction of a γ-keto acid with hydrazine hydrate.[5]

Step 1: Synthesis of the Pyridazinone Core via Cyclocondensation

The initial and pivotal step is the formation of the pyridazinone ring. This is accomplished through the cyclocondensation reaction of a γ-keto acid with hydrazine hydrate. For the synthesis of a related compound, 6-methylpyridazin-3(2H)-one, levulinic acid (4-oxopentanoic acid) is reacted with hydrazine hydrate in ethanol.[3] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

Experimental Protocol: Synthesis of 6-Methylpyridazin-3(2H)-one (Illustrative)

-

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.[3]

-

For the synthesis of the title compound, the analogous γ-keto acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, would be the required starting material.

Step 2: Hydrolysis of a Halogenated Precursor

A highly effective method for introducing the hydroxyl group at the 3-position of the pyridazine ring is through the hydrolysis of a 3-chloro-pyridazine precursor. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group. While a specific protocol for the hydrolysis of 3-chloro-6-(pyridin-2-yl)pyridazine was not found in the immediate search results, the general principle of hydrolyzing chloro-pyridazines is a well-established transformation. This can typically be achieved by heating the chloro-pyridazine in an aqueous acidic or basic solution.

Conceptual Protocol: Hydrolysis of 3-Chloro-6-(pyridin-2-yl)pyridazine

-

Materials:

-

3-Chloro-6-(pyridin-2-yl)pyridazine

-

Aqueous sodium hydroxide or hydrochloric acid

-

Suitable solvent (e.g., water, ethanol/water mixture)

-

-

Procedure:

-

Dissolve or suspend 3-chloro-6-(pyridin-2-yl)pyridazine in an appropriate solvent.

-

Add a solution of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with acid or base, respectively, to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Tautomerism: The Dual Identity of this compound

As previously mentioned, this compound exists in a tautomeric equilibrium with its keto form, 6-Pyridin-2-ylpyridazin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Both tautomers may be present in solution, and their relative populations can be investigated using spectroscopic techniques, particularly NMR spectroscopy.

Caption: Tautomeric equilibrium between the enol and keto forms.

Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound. The spectra will likely show signals corresponding to both tautomeric forms if they coexist in the chosen NMR solvent.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H (keto form) / O-H (enol form) |

| ~8.6 - 8.7 | d | 1H | Pyridine H6' |

| ~7.8 - 8.0 | m | 2H | Pyridine H4', Pyridazine H4 |

| ~7.3 - 7.5 | m | 2H | Pyridine H3', H5' |

| ~7.0 - 7.1 | d | 1H | Pyridazine H5 |

Note: Chemical shifts are approximate and will vary depending on the solvent and the position of the tautomeric equilibrium.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (keto form) |

| ~155 - 160 | C-OH (enol form) |

| ~150 - 155 | Pyridine C2' |

| ~148 - 150 | Pyridine C6' |

| ~137 - 140 | Pyridine C4' |

| ~130 - 135 | Pyridazine C6 |

| ~125 - 130 | Pyridazine C4 & C5 |

| ~120 - 125 | Pyridine C3' & C5' |

Note: The presence of two sets of signals for the pyridazinone ring carbons would be indicative of a tautomeric mixture. A complete assignment of ¹H and ¹³C NMR spectra for various pyridazin-3(2H)-one derivatives has been reported, providing a valuable reference for spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for both the keto and enol forms.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 - 3200 | Broad | O-H stretch | -OH (enol form) |

| ~3200 - 3000 | Medium | N-H stretch | -NH (keto form) |

| ~1650 - 1680 | Strong | C=O stretch | Carbonyl (keto form) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic rings |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇N₃O), the expected molecular ion peak [M]⁺ would be at m/z 173.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 173 | [M]⁺ |

| 145 | [M - CO]⁺ |

| 117 | [M - CO - N₂]⁺ |

| 78 | [C₅H₄N]⁺ (pyridyl fragment) |

Experimental Workflow and Data Management

A systematic approach to the synthesis and characterization of this compound is crucial for reproducibility and data integrity. The following workflow diagram illustrates the key stages of the process.

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The described synthetic strategy, involving the formation of the pyridazinone core followed by hydrolysis of a halogenated intermediate, represents a viable route to this important heterocyclic compound. The detailed characterization plan, incorporating NMR, IR, and mass spectrometry, provides a robust framework for confirming the structure and purity of the final product.

Further research in this area could focus on the optimization of the synthetic protocol to improve yields and reduce reaction times. Additionally, a more in-depth investigation into the tautomeric equilibrium of this compound under various conditions would provide valuable insights into its chemical behavior. Given the diverse biological activities of the pyridazinone scaffold, the synthesis of a library of derivatives based on the title compound could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magn Reson Chem. 2011 Jul;49(7):437-42. doi: 10.1002/mrc. 2755. Epub 2011 Mar 31. Available from: [Link]

-

Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... - ResearchGate. Available from: [Link]

-

Daoui, S.; Direkel, S.; Ibrahim, M.M.; Tüzün, B.; Chelfi, T.; Al-Ghorbani, M.; Bouatia, M.; Karbane, M.E.; Doukkali, A.; Benchat, N.; Karrouchi, K. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2023, 28, 678. Available from: [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available from: [Link]

-

6-hydroxy-2-phenylpyridazin-3(2H)-one | C10H8N2O2 | CID 74333 - PubChem. Available from: [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. Available from: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available from: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

-

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - NIH. Available from: [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

-

3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem. Available from: [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. Available from: [Link]

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC. Available from: [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. Available from: [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Available from: [Link]

-

(PDF) 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - ResearchGate. Available from: [Link]

-

Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing. Available from: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Pyridine-Pyridazine Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 6-Pyridin-2-ylpyridazin-3-ol: Structure, Properties, and Synthetic Strategy for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridazine ring holds a place of distinction due to its unique physicochemical profile. Characterized by weak basicity, a significant dipole moment that facilitates π-π stacking, and a robust, dual hydrogen-bonding capacity, the pyridazine moiety is an attractive scaffold for modulating drug-target interactions.[1] When coupled with the ubiquitous pyridine ring—a common bioisostere for phenyl groups found in countless pharmaceuticals—the resulting pyridin-yl-pyridazine framework presents a compelling platform for developing novel therapeutics.

This guide provides a comprehensive technical overview of a specific exemplar of this class: this compound (and its tautomer, 6-(pyridin-2-yl)pyridazin-3(2H)-one). We will delve into its core chemical properties, structural nuances, a proposed synthetic pathway, and its potential applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required to explore this promising chemical entity. Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties, underscoring the importance of understanding this core structure.[2][3][4]

PART 1: Molecular Identity and Structural Characteristics

The compound this compound is a bifunctional heterocyclic molecule. Its identity is defined by a unique combination of a pyridine ring linked at its 2-position to the 6-position of a pyridazin-3-ol ring. A critical aspect of its structure is the lactam-lactim tautomerism inherent to the pyridazinol moiety.

Tautomerism: A Key Structural Feature

The molecule exists in equilibrium between two tautomeric forms: the 'ol' (lactim) form, this compound, and the 'one' (lactam) form, 6-(pyridin-2-yl)pyridazin-3(2H)-one. In solid state and in most solvent conditions, the lactam form is generally predominant due to the greater stability of the amide-like functionality. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and potential reaction pathways.

Sources

Biological activity of 6-Pyridin-2-ylpyridazin-3-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Pyridin-2-ylpyridazin-3-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for key assays.

Introduction: The Significance of the Pyridin-yl-pyridazinone Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the structural core of a vast number of FDA-approved drugs.[1] Among these, the pyridazine and pyridine moieties are particularly prominent due to their versatile chemical properties and ability to interact with a wide range of biological targets.[2][3] The fusion of these two rings into the this compound scaffold creates a unique molecular architecture with significant potential for drug discovery.

The pyridazinone core, a six-membered ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The appended pyridine ring provides an additional site for modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will delve into the multifaceted biological activities of derivatives based on this promising scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of pyridazinone derivatives typically involves cyclocondensation reactions. A common and effective method for constructing the 6-aryl-pyridazinone core involves the reaction of an appropriate β-aroylpropionic acid with a hydrazine derivative.[4] For the specific synthesis of this compound derivatives, a key starting material would be a 3-(pyridin-2-yl)-3-oxopropanoate, which can be cyclized with hydrazine.

Variations of this approach, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, offer regioselective routes to pyridazine derivatives under neutral conditions.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Below is a generalized synthetic scheme for the preparation of these derivatives.

Caption: Generalized synthetic pathway for this compound derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with anticancer and kinase inhibition being the most extensively studied.

Anticancer Activity

The pyridin-yl-pyridazinone core is a prominent scaffold in the design of novel anticancer agents.[3][6] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: Studies on structurally related pyridazinone derivatives have shown their ability to induce apoptosis in cancer cells, as evidenced by increased Annexin V staining and caspase-3 activity.[7] Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[8]

-

Inhibition of Angiogenesis: Some pyridine derivatives have been shown to inhibit VEGFR-2 phosphorylation, a critical step in the angiogenesis pathway that is essential for tumor growth and metastasis.[3]

-

Cytotoxicity against Cancer Cell Lines: Numerous derivatives have exhibited potent cytotoxic effects against a panel of human cancer cell lines, including those from breast, lung, colon, and leukemia.[9][10][11]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The pyridin-yl-pyridazinone scaffold has proven to be an excellent framework for the development of potent and selective kinase inhibitors.[13]

-

Targeting Tyrosine Kinases: Pyrido[2,3-d]pyrimidine derivatives, which are structurally analogous to the topic scaffold, have been extensively investigated as inhibitors of various tyrosine kinases, including EGFR, PDGFR, and BCR-ABL.[14] Inhibition of these kinases can disrupt the signaling pathways that drive cancer cell growth and survival.

-

FER Tyrosine Kinase Inhibition: Recent research has focused on the optimization of novel pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase, which is implicated in cancer cell progression and metastasis.[15]

-

JAK2 Kinase Inhibition: 6-aminopyrazolyl-pyridine derivatives have been successfully developed as JAK2 kinase inhibitors, demonstrating good selectivity and favorable pharmacokinetic properties.[16][17] The JAK/STAT pathway is a critical signaling cascade in both normal and malignant hematopoiesis.

The diagram below illustrates a simplified kinase signaling pathway that can be targeted by these inhibitors.

Caption: Targeted inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and pyridazinone rings. SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[18]

-

Influence of Electron-Donating/Withdrawing Groups: The presence of electron-releasing groups, such as methoxy (-OMe) or amino (-NH2) groups, on the pyridine or an appended phenyl ring often enhances antiproliferative activity.[1][18] Conversely, the introduction of bulky groups or halogen atoms can sometimes decrease activity.[1]

-

Role of Specific Substituents: In the development of FER kinase inhibitors, the introduction of a morpholine substituent was found to significantly improve both cell-free and cellular activity.[15]

-

Impact of Lipophilicity: For certain targets, such as the MmpL3 inhibitor in Mycobacterium tuberculosis, antitubercular activity was positively correlated with the lipophilicity (cLogP) of the pyridine derivatives, suggesting that higher lipophilicity aids in membrane permeability.[19]

The following table summarizes key SAR findings for related heterocyclic compounds.

| Scaffold/Derivative | Substituent Modification | Impact on Biological Activity | Reference |

| Pyridine Derivatives | Addition of -OCH3 groups | Increased antiproliferative activity (lower IC50) | [18] |

| Pyrido-pyridazinones | Introduction of a morpholine ring | Improved FER kinase inhibition and cellular activity | [15] |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Decreased antiproliferative activity | [1] |

| Pyridin-2(1H)-ones | Electron-releasing groups | Important for modulating urease inhibitory activity | [20] |

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.

General Synthesis of a 6-Aryl-3(2H)-pyridazinone Derivative

This protocol is adapted from general methods for pyridazinone synthesis.[4][21]

-

Step 1: Condensation. To a solution of the appropriate β-aroyl-α-substituted propionic acid (10 mmol) in ethanol (50 mL), add hydrazine hydrate (15 mmol).

-

Step 2: Reflux. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 3: Isolation. After completion, allow the mixture to cool to room temperature. The precipitated solid product is collected by filtration.

-

Step 4: Purification. Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to afford the purified 4,5-dihydro-3(2H)-pyridazinone.

-

Step 5: Aromatization. The dihydropyridazinone can be aromatized to the corresponding pyridazinone using a suitable oxidizing agent (e.g., bromine in acetic acid or palladium on carbon).

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

The workflow for the MTT assay is depicted below.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising framework in modern medicinal chemistry. Derivatives based on this core have demonstrated significant biological activities, most notably as anticancer agents and kinase inhibitors.[6][14][15] The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic profiles.[1][18]

Future research in this area should focus on several key aspects:

-

Lead Optimization: Further derivatization and SAR studies are needed to identify compounds with enhanced efficacy and safety profiles.

-

Mechanism of Action Studies: In-depth biological studies are required to fully elucidate the molecular mechanisms underlying the observed activities of the most promising compounds.

-

In Vivo Evaluation: Compounds with potent in vitro activity should be advanced to preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetics, and toxicity.[7][16]

-

Target Deconvolution: For compounds with broad activity, identifying the specific molecular targets is crucial for understanding their mode of action and potential for off-target effects.

The continued exploration of this compound derivatives holds great promise for the development of the next generation of targeted therapeutics for cancer and other debilitating diseases.

References

- 6‐(Pyridin‐3‐yl) quinazolin‐4(3H)‐one derivatives and their anticancer potential. (n.d.). Wiley Online Library.

- Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (2022). MDPI.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). National Center for Biotechnology Information.

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). ScienceDirect.

- Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). National Center for Biotechnology Information.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). ResearchGate.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2023). National Center for Biotechnology Information.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central.

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2012). X-MOL.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.

- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). National Center for Biotechnology Information.

- Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). National Center for Biotechnology Information.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.

- In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011). PubMed.

- A Modified Synthesis of 6-Aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines. (2025). ResearchGate.

- In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors | Request PDF. (2025). ResearchGate.

- Chemistry and Biological Activities of 6-pyridin- 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). (n.d.). RACO.

- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). PubMed Central.

- Molecules | Special Issue : Kinase Inhibitors. (n.d.). MDPI.

- Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. (2018). PubMed.

- Synthesis and biological activity of some new pyridazine derivatives. (1995). Semantic Scholar.

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsat.org [ijsat.org]

- 4. Synthesis and biological activity of some new pyridazine derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. repositorium.uminho.pt [repositorium.uminho.pt]

Unraveling the Mechanism of Action of 6-Pyridin-2-ylpyridazin-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Modulating Inflammatory Pathways

In the landscape of modern drug discovery, the intricate signaling networks that govern cellular responses to inflammatory stimuli present a rich tapestry of therapeutic targets. Among these, the p38 mitogen-activated protein kinase (MAPK) pathway has emerged as a pivotal regulator of pro-inflammatory cytokine production, making it a focal point for the development of novel anti-inflammatory agents.[1][2] This guide delves into the hypothesized mechanism of action of 6-Pyridin-2-ylpyridazin-3-ol, a small molecule bearing structural resemblance to known p38 MAPK inhibitors. Based on available literature for analogous compounds, we will explore its potential as a modulator of the p38α MAPK signaling cascade, a key player in inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).[2][3]

The core structure of this compound, featuring a pyridinyl-pyridazine scaffold, is a privileged motif in medicinal chemistry. Notably, pyridinyl-imidazole compounds were among the first identified inhibitors of p38α, and related pyridopyridazin-6-one structures have demonstrated potent p38α inhibitory activity. This structural homology provides a strong rationale for investigating this compound as a targeted inhibitor of this critical inflammatory kinase. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the p38α MAPK pathway, the hypothesized interaction of this compound with this pathway, and detailed experimental protocols to validate this mechanism of action.

A crucial chemical characteristic of this compound is its potential for tautomerism, existing in equilibrium between the pyridazin-3-ol and the pyridazin-3-one forms. This property can significantly influence its biological activity and interaction with the target protein. Studies on similar pyridazinone systems suggest that the position of this equilibrium can be influenced by substituents on the pyridazine ring.[4]

The p38α MAPK Signaling Cascade: A Central Hub in Inflammation

The p38 MAPK pathway is a three-tiered kinase cascade that translates extracellular signals into a cellular response.[1] There are four main isoforms of p38 MAPK (α, β, γ, and δ), with p38α being the most ubiquitously expressed and the primary isoform implicated in inflammatory processes.[1][5] The activation of this pathway is initiated by a variety of environmental stresses and inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[6][7]

The canonical activation sequence is as follows:

-

Upstream Activation: Extracellular stimuli activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[8]

-

MKK Phosphorylation: The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6 for the p38 pathway.[9][10]

-

p38α Activation: MKK3/6 dually phosphorylates p38α on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to a conformational change that activates the kinase.[8][11]

-

Downstream Substrate Phosphorylation: Activated p38α translocates from the cytoplasm to the nucleus and phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[6][7][12]

The phosphorylation of these substrates ultimately culminates in the transcriptional and translational upregulation of pro-inflammatory genes, most notably TNF-α and IL-1β.[5][13] The inhibition of p38α is therefore a compelling strategy to attenuate this inflammatory cascade.

Tier 2: Cell-Based Functional Assays

Demonstrating that this compound can inhibit p38α activity within a cellular context is a critical next step. A widely used model is the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line, THP-1. [14][15][16]

-

Cell Culture and Differentiation (Optional but Recommended):

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

-

To differentiate into macrophage-like cells, treat THP-1 cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 48-72 hours. [14]This results in adherent cells that are more representative of tissue macrophages.

-

-

Compound Treatment and Stimulation:

-

Plate the differentiated THP-1 cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or a known p38 inhibitor (e.g., SB203580) for 1-2 hours. [17] * Stimulate the cells with an optimal concentration of LPS (e.g., 0.5-1 µg/mL, to be determined empirically) to induce TNF-α production. [18] * Incubate for an optimized duration (typically 4-18 hours). [15][18]

-

-

TNF-α Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. [15]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated, vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Table 2: Expected Outcomes of Cellular Assays

| Assay | Expected Result with Active Compound | Mechanistic Insight |

| LPS-Induced TNF-α Secretion | Dose-dependent decrease in TNF-α levels. | Confirms cellular activity and functional anti-inflammatory effect. |

| Western Blot for Phospho-p38 | No change in LPS-induced p38 phosphorylation (as ATP-competitive inhibitors do not block upstream phosphorylation). [10] | Differentiates from upstream kinase inhibitors. |

| Western Blot for Phospho-MK2 | Dose-dependent decrease in LPS-induced MK2 phosphorylation. | Confirms inhibition of a direct downstream substrate of p38α. |

Tier 3: In Vivo Proof-of-Concept

Positive results from in vitro and cellular assays would warrant progression to in vivo models of inflammation to assess the therapeutic potential of this compound.

-

LPS-Induced Systemic Inflammation Model: In this acute model, mice are challenged with LPS, and the levels of circulating TNF-α are measured. An effective p38 inhibitor will significantly reduce plasma TNF-α levels.

-

Collagen-Induced Arthritis (CIA) Model: This is a more chronic model that mimics human rheumatoid arthritis. Rodents are immunized with collagen to induce joint inflammation. Efficacy is assessed by measuring paw swelling, clinical scores, and histological analysis of joint damage.

-

Neuroinflammation Models: In models of neurodegenerative diseases like Parkinson's or Alzheimer's, p38α inhibition has been shown to reduce neuroinflammation and ameliorate pathology. [19][20][[“]]

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for investigation as a p38α MAPK inhibitor. The experimental framework outlined in this guide provides a clear path to validate this hypothesis, starting from direct enzyme inhibition, progressing to cellular functional assays, and culminating in in vivo models of disease. Successful validation would position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Future work would involve extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, as well as comprehensive safety and toxicology profiling. The exploration of its effects on other p38 isoforms (β, γ, δ) would also be crucial to fully characterize its selectivity profile and potential for off-target effects.

References

-

Canal, F., & Gjaldbæk, M. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(26), 8734-8746. Retrieved from [Link]

-

Lee, J. C., & Young, P. R. (1996). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Journal of Leukocyte Biology, 59(2), 153-157. Retrieved from [Link]

-

Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

-

Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

-

Aksamitiene, E., Kholodenko, B. N., Kolch, W., & Kiyatkin, A. (2012). Inhibition of p38-MAPK alters SRC coactivation and estrogen receptor phosphorylation. Cancer Biology & Therapy, 13(11), 1026-1033. Retrieved from [Link]

-

Porras, A., Zuluaga, S., Black, E., Valladares, A., Alvarez, A. M., Ambrosino, C., & Benito, M. (2004). P38 alpha mitogen-activated protein kinase sensitizes cells to apoptosis induced by different stimuli. Molecular Biology of the Cell, 15(3), 922-933. Retrieved from [Link]

-

O'Keefe, S. J., & Sio, C. Y. (2018). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro-and anti-inflammatory gene expression. Nature Communications, 9(1), 1-15. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

-

Lee, Y. J., & Kim, J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Retrieved from [Link]

-

Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1802(10), 964-973. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... Retrieved from [Link]

-

Lee, S. H., et al. (2023). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine, 15(695), eabq6089. Retrieved from [Link]

-

Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]

-

Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14104. Retrieved from [Link]

-

Consensus. (2023). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Retrieved from [Link]

-

Inglese, J., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Current Chemical Genomics, 5, 29-39. Retrieved from [Link]

-

Zanoni, I., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology, 355, 104146. Retrieved from [Link]

-

ResearchGate. (n.d.). TNF-α expression in THP-1 cells by MSF and LPS treatment. Retrieved from [Link]

-

Li, D., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Scientific Reports, 13(1), 18339. Retrieved from [Link]

-

ResearchGate. (n.d.). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Retrieved from [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. sinobiological.com [sinobiological.com]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 14. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. consensus.app [consensus.app]

In Silico Prediction of 6-Pyridin-2-ylpyridazin-3-ol Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive in silico workflow for predicting the biological activity of novel chemical entities, with a specific focus on 6-Pyridin-2-ylpyridazin-3-ol. In the absence of extensive experimental data for this compound, this document serves as a procedural whitepaper. It details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to equip researchers, scientists, and drug development professionals with a robust computational framework to accelerate the identification and validation of potential therapeutic candidates.

Introduction: The Imperative for In Silico Bioactivity Prediction

The early stages of drug discovery are characterized by the screening of vast chemical libraries to identify lead compounds with desired biological activities.[1] Traditional high-throughput screening (HTS) methods, while effective, are often resource- and time-intensive. Computer-Aided Drug Design (CADD) has emerged as a powerful and complementary approach to expedite this process.[2][3] In silico techniques enable the rapid assessment of the potential biological activity and pharmacokinetic properties of small molecules, thereby prioritizing candidates for synthesis and experimental validation.[1]

Foundational Analysis of this compound

Prior to any predictive modeling, a thorough characterization of the query molecule is essential.

Molecular Structure and Properties

The initial step involves obtaining the canonical structure and physicochemical properties of this compound. This information is critical for all subsequent in silico analyses.

| Property | Value | Source |

| Molecular Formula | C9H7N3O | PubChem[4] |

| Molecular Weight | 173.17 g/mol | PubChem[4] |

| SMILES | C1=CC=NC(=C1)C2=NNC(=O)C=C2 | PubChem[4] |

| InChIKey | DDCLFSUBVBCSFN-UHFFFAOYSA-N | PubChem[4] |

| XlogP (Predicted) | 0.5 | PubChem[4] |

These fundamental properties provide a baseline for assessing the molecule's drug-likeness and potential for oral bioavailability.

The In Silico Bioactivity Prediction Workflow

The prediction of biological activity for a novel compound like this compound involves a multi-step computational pipeline.[1][5] This workflow is designed to systematically identify potential biological targets and characterize the compound's interaction with those targets.

Caption: In Silico Bioactivity Prediction Workflow.

Part 1: Target Identification and Fishing

The initial and most critical step is to identify potential protein targets for this compound.[1] This can be achieved through several complementary in silico approaches.

This method is predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds, such as ChEMBL and PubChem, to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for our query compound.

Pharmacophore modeling is a powerful technique in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2][6][7] These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based).[6][8] The resulting pharmacophore model can then be used as a 3D query to screen large compound databases for molecules that fit the model, thus having a higher probability of being active.[8]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Ligand Preparation: A set of at least 5-10 known active ligands for a specific target are collected. Their 3D structures are generated and minimized.

-

Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified for each ligand.

-

Model Generation: Software like Discovery Studio or LigandScout is used to align the ligands and generate pharmacophore hypotheses that represent the spatial arrangement of the identified features.

-

Model Validation: The best pharmacophore model is selected based on statistical parameters and its ability to discriminate between active and inactive compounds.

-

Database Screening: The validated pharmacophore model is used to screen a 3D compound database to identify potential hits.

Part 2: Molecular Docking Simulations

Once a set of high-priority potential targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to each target.[1][9][10]

Causality Behind Experimental Choices: The goal of molecular docking is to simulate the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[11] This allows for the prediction of the preferred orientation of the ligand when bound to the receptor and the strength of the interaction, often expressed as a docking score or binding energy.[9]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Preparation of the Ligand:

-

Preparation of the Receptor:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[12][14]

-

Water molecules and non-interacting ions are removed.[12][13]

-

Missing atoms and side chains are repaired, and the structure is minimized.[12]

-

Polar hydrogens and Kollman charges are added using ADT.[13]

-

The prepared receptor is saved in the .pdbqt format.

-

-

Docking Execution:

-

Analysis of Results:

-

The output provides multiple binding poses ranked by their predicted binding affinities (in kcal/mol).[9]

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization software like PyMOL or UCSF Chimera is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[14]

-

Caption: Molecular Docking Workflow.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[15][16][17] If a sufficient number of analogs of this compound with known bioactivities were available, a QSAR model could be developed to predict the activity of our query compound.

Pillars of a Self-Validating QSAR System:

-

Data Quality: The model is only as good as the data it is built upon. The biological activity data should be from a consistent assay.

-

Descriptor Selection: Molecular descriptors, which are numerical representations of a molecule's properties, must be chosen carefully to be relevant to the biological activity.[18]

-

Statistical Method: Appropriate statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), must be used to build the model.[18]

-

Rigorous Validation: The model's predictive power must be validated using both internal (e.g., cross-validation) and external validation sets of compounds.

Part 4: ADMET Prediction

In addition to predicting biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[1] In silico ADMET prediction models can estimate a range of properties.[19][20][21]

| ADMET Property | Description | Importance in Drug Development |

| Absorption | Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). | Determines if a drug can be absorbed orally. |

| Distribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the amount of free drug available to act on the target. |

| Metabolism | Prediction of inhibition or substrate activity for Cytochrome P450 (CYP) enzymes. | Crucial for understanding drug-drug interactions and clearance. |

| Excretion | Prediction of renal clearance. | Determines the drug's half-life in the body. |

| Toxicity | Prediction of potential toxicities such as carcinogenicity, mutagenicity, and hepatotoxicity. | Essential for ensuring the safety of the drug candidate. |

A variety of online tools and standalone software are available for ADMET prediction, such as ADMETlab 3.0, admetSAR, and PreADMET.[20][21][22][23]

Synthesizing the Data and Prioritizing for Experimental Validation

The final step in this in silico workflow is to integrate the results from all analyses to form a comprehensive bioactivity profile for this compound. This involves:

-

Target Prioritization: Ranking the potential targets based on the strength of evidence from ligand-based screening, pharmacophore modeling, and molecular docking scores.

-

Binding Mode Analysis: Detailed examination of the predicted binding poses to understand the key interactions driving binding affinity. This can inform future lead optimization efforts.

-

Drug-Likeness Assessment: Evaluating the ADMET profile to identify any potential liabilities that may hinder the development of the compound into a drug.

The outcome of this integrated analysis is a prioritized list of predicted targets and a clear rationale for advancing this compound to the next stage of experimental validation.

Conclusion

This technical guide has outlined a comprehensive and robust in silico workflow for the prediction of the bioactivity of this compound. By systematically applying techniques such as target fishing, molecular docking, and ADMET profiling, researchers can gain valuable insights into the therapeutic potential of novel compounds in a time- and cost-effective manner. This approach not only accelerates the drug discovery process but also provides a strong foundation for informed decision-making in the subsequent stages of preclinical and clinical development.

References

- Molecular Docking Tutorial.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(5), 655-661.

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available at: [Link]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

- A Review on Pharmacophore Modelling in Drug Design. (2021). International Journal of Research and Pharmaceutical Sciences, 12(1), 1-8.

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. Available at: [Link]

- The impact of pharmacophore modeling in drug design. (2007). IDrugs, 10(1), 38-45.

-

PreADMET. (n.d.). Prediction of ADME/Tox. Retrieved from [Link]

- Langer, T., & Krovat, E. M. (2003). Pharmacophore modelling: applications in drug discovery. Current opinion in drug discovery & development, 6(4), 559-565.

- Computational/in silico methods in drug target and lead prediction. (2018).

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). International journal of molecular sciences, 25(15), 8312.

- A Review on QSAR Studies. (2020). International Journal of Advances in Pharmacy and Biotechnology, 6(2), 1-8.

-

Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Retrieved from [Link]

- Akram, M., Kaserer, T., & Schuster, D. (2018). Pharmacophore Modeling and Pharmacophore-Based Virtual Screening. In In Silico Drug Discovery and Design (pp. 1-25). Humana Press, New York, NY.

- Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95-115.

- Prema, V. (2023). A Concise Review on role of QSAR in Drug Design. Research Journal of Pharmacy and Technology, 16(1), 441-445.

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). International journal of molecular sciences, 24(3), 2356.

-

admetSAR. (n.d.). Retrieved from [Link]

-

ADMET predictions. (n.d.). Retrieved from [Link]

- Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Cao, D. S. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic acids research, 52(W1), W635-W642.

-

PubChem. (n.d.). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

- In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (2023). International journal of molecular sciences, 24(3), 2356.

- Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (2009). Bioorganic & medicinal chemistry letters, 19(15), 4152-4155.

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European journal of medicinal chemistry, 54, 555-563.

-

PubChem. (n.d.). 6-Pyridin-2-yl-2-pyridin-3-ylpyridazin-3-one. Retrieved from [Link]

- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3195.

- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic chemistry, 149, 107435.

- Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. (2014). European journal of medicinal chemistry, 84, 1-8.

-

PubChem. (n.d.). 6-pyridin-2-yl-3,6-dihydro-2H-oxazine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 4. PubChemLite - 6-(pyridin-2-yl)pyridazin-3-ol (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ijapbjournal.com [ijapbjournal.com]

- 16. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Concise Review on role of QSAR in Drug Design (2023) | V. Prema [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

- 20. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 21. admetSAR [lmmd.ecust.edu.cn]

- 22. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of 6-Pyridin-2-ylpyridazin-3-ol Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-pyridin-2-ylpyridazin-3-ol and its diverse analogs. The pyridazinone core, particularly when functionalized with a pyridine moiety, represents a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, field-proven insights into experimental choices, and robust, self-validating protocols. We will delve into the two predominant synthetic strategies: the cyclocondensation of γ-ketoacids and the Suzuki-Miyaura cross-coupling reaction, providing a comparative analysis to guide the selection of the most appropriate method for specific research and development goals.

Introduction: The Significance of the this compound Scaffold

The fusion of two nitrogen-containing heterocycles, pyridine and pyridazine, into a single molecular entity gives rise to a scaffold with significant potential in drug discovery. The pyridazin-3(2H)-one ring system is a versatile pharmacophore known for its ability to interact with a multitude of biological targets.[1][2] The addition of a pyridin-2-yl substituent at the 6-position introduces a key structural element that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and provides an additional site for hydrogen bonding and metal coordination, which can be crucial for target engagement.

The tautomeric nature of the 6-arylpyridazin-3-ol core, existing in equilibrium with the 6-arylpyridazin-3(2H)-one form, further contributes to its chemical versatility and potential for diverse biological interactions. This guide will focus on the practical aspects of synthesizing this valuable class of compounds, providing the necessary detail to enable researchers to confidently and efficiently produce these molecules in a laboratory setting.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic pathways dominate the synthesis of this compound and its analogs. The choice between these routes often depends on the availability of starting materials, desired substitution patterns, and scalability.

Sources

- 1. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Pyridazinone Compounds: Synthesis, Screening, and Optimization

Introduction: The Pyridazinone Scaffold as a Privileged Core in Medicinal Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to serve as a bioisostere for various functional groups and to engage in crucial hydrogen bonding interactions with biological targets.[3] This inherent adaptability has led to the development of pyridazinone derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[4][5][6] Consequently, the pyridazinone scaffold is considered a privileged structure, a molecular framework that is recurrently found in potent, biologically active compounds.[2]

This guide provides an in-depth exploration of the core principles and methodologies involved in the discovery of novel pyridazinone-based therapeutic agents. We will delve into the strategic chemical synthesis, robust biological evaluation, and iterative optimization processes that are essential for transforming a simple heterocyclic core into a promising drug candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Part 1: Strategic Synthesis of the Pyridazinone Core

The foundation of any pyridazinone-based drug discovery program lies in the efficient and flexible synthesis of the core scaffold and its derivatives. The choice of synthetic route is critical, as it must allow for the facile introduction of diverse substituents to enable comprehensive structure-activity relationship (SAR) studies.

The Cornerstone Reaction: Cyclocondensation of γ-Ketoacids

The most fundamental and widely employed method for constructing the 4,5-dihydropyridazin-3(2H)-one ring is the cyclocondensation reaction between a γ-ketoacid and a hydrazine derivative.[2][7]

Causality of Experimental Choice:

-

γ-Ketoacids (Substrate): These precursors are ideal because they possess two key electrophilic centers—the ketone carbonyl and the carboxylic acid carbonyl—perfectly positioned for a condensation reaction with the two nucleophilic nitrogens of hydrazine. The choice of the specific γ-ketoacid directly dictates the substituent at the C6 position of the final pyridazinone ring, providing a primary point of diversification.

-

Hydrazine Hydrate (Reagent): As the simplest hydrazine, it is a potent dinucleophile that readily attacks the carbonyl centers. The initial reaction typically occurs at the more reactive ketone carbonyl, followed by an intramolecular cyclization via amide formation, and subsequent dehydration to yield the stable heterocyclic ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for direct installation of a substituent at the N2 position.[7]

-

Reflux Conditions: The reaction generally requires heat to overcome the activation energy for the dehydration step, ensuring a high yield of the cyclized product. Ethanol is a common solvent as it effectively dissolves the reactants and has a suitable boiling point for the reaction.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the appropriate 3-aroylpropionic acid (a γ-ketoacid) in absolute ethanol.

-

Reagent Addition: Add 1.2 equivalents of hydrazine hydrate to the solution. If a precipitate forms, add minimal additional ethanol to maintain a stirrable suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity.

Diversification Strategies

Once the core pyridazinone is synthesized, further modifications are necessary to explore the chemical space and optimize biological activity. N-alkylation and reactions at the C3-chloro position are common and powerful strategies.[8][9]

-

N-Alkylation: The nitrogen at the N2 position can be readily alkylated using various electrophiles (e.g., ethyl chloroacetate) in the presence of a weak base like potassium carbonate (K₂CO₃).[9][10] This provides a handle for introducing diverse side chains, which is crucial for modulating properties like solubility, cell permeability, and target engagement.

-

Chlorination and Nucleophilic Substitution: Treating the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the C3-carbonyl into a more reactive chloro group.[8] This activated intermediate can then undergo nucleophilic substitution with a wide array of nucleophiles (amines, thiols, etc.), enabling extensive diversification of the C3 position.

Caption: General workflow for pyridazinone synthesis and diversification.

Part 2: Biological Evaluation and High-Throughput Screening

With a library of novel pyridazinone compounds in hand, the next critical phase is to assess their biological activity. Given the broad therapeutic potential of this scaffold, a tiered screening approach is often employed, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies.[4][6]

The Screening Cascade: From Hit to Lead

The process of identifying a promising compound is a systematic funneling of candidates.

-

Primary Screening: The entire library of synthesized compounds is tested in a high-throughput assay designed to identify "hits"—compounds that show activity against a specific biological target (e.g., an enzyme, receptor, or cell line).

-

Dose-Response and Potency: Hits are then subjected to dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for ranking compounds and eliminating weakly active ones.

-

Selectivity Profiling: Potent compounds are tested against related targets to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.

-

Secondary and Cellular Assays: Compounds that are both potent and selective are advanced to more complex secondary assays, often in a cellular context, to confirm their mechanism of action and assess their effects in a more biologically relevant system.[11]

-

In Vivo Efficacy: The most promising candidates ("leads") are then evaluated in animal models of disease to determine their efficacy and pharmacokinetic properties.[12]

Caption: A typical screening cascade for drug discovery.

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

Many pyridazinone derivatives function as kinase inhibitors.[13] The following protocol describes a self-validating system for assessing the inhibition of a specific kinase, a common target in oncology.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically via a fluorescence- or luminescence-based method.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific substrate.

-

Serially dilute the test pyridazinone compounds in the appropriate buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare a vehicle control (e.g., DMSO) and a no-kinase control.

-

-

Kinase Reaction:

-

Add 5 µL of each test compound dilution to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.

-

-

ATP Depletion & ADP Conversion:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which convert the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition:

-